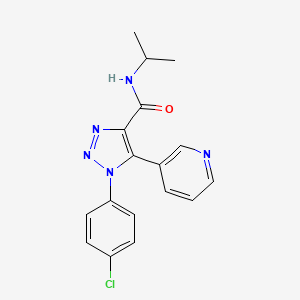

1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

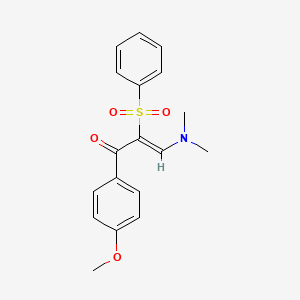

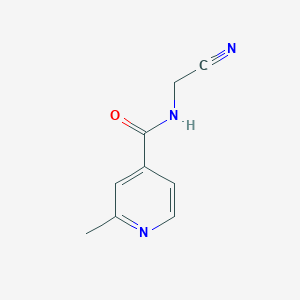

The compound “1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a total of 43 bonds, including 26 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, and 17 aromatic bonds. The structure includes 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 Pyrazole, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered triazole ring attached to a pyridine ring and a chlorophenyl group. It also contains a propan-2-yl group attached to the triazole ring .Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 249–250 °C . It contains a total of 43 bonds, including 26 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, and 17 aromatic bonds .Aplicaciones Científicas De Investigación

Antioxidant and Antiradical Activities

Compounds similar to "1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide" have been synthesized and evaluated for their antioxidant and antiradical activities. The study by Bekircan et al. (2008) involved the synthesis of new triazole derivatives and their screening for these properties, highlighting the potential of such compounds in developing treatments for oxidative stress-related diseases (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Anticancer and Antimicrobial Agents

Another study by Katariya, Vennapu, and Shah (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines that showed significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), as well as in vitro antibacterial and antifungal activities. This indicates the potential use of such compounds in cancer therapy and as antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) focused on synthesizing novel pyrazolopyrimidines derivatives to evaluate their anticancer and anti-5-lipoxygenase activities. The study provided insights into the structure-activity relationship (SAR) of these compounds, suggesting their utility in designing drugs targeting cancer and inflammation-related pathways (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Heterocyclic Synthesis

Research has also delved into the synthesis of heterocyclic compounds using enaminones and aminoheterocycles, leading to the creation of azolopyrimidines, azolopyridines, and quinolines. These compounds have broad applications in drug development and organic chemistry, as illustrated in the work by Almazroa, Elnagdi, and El‐Din (2004), which explored their synthesis and potential antimicrobial activities (Almazroa, Elnagdi, & El‐Din, 2004).

Antifungal Evaluation

Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their in vitro antifungal activity against Candida strains. This study indicated the potential of triazole compounds in developing new antifungal agents, especially against resistant Candida species (Lima-Neto, Cavalcante, Srivastava, Mendonça Júnior, Wanderley, Neves, & Dos Anjos, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-propan-2-yl-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c1-11(2)20-17(24)15-16(12-4-3-9-19-10-12)23(22-21-15)14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTOCCNIKYAFOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2768048.png)

![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2768052.png)

![3-(but-3-en-2-yl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768064.png)

![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2768069.png)

![2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2768071.png)